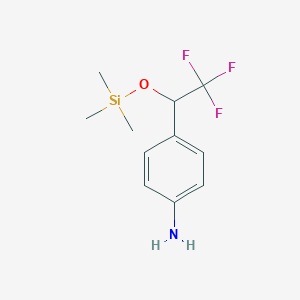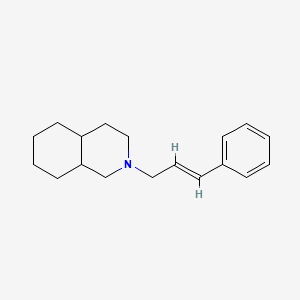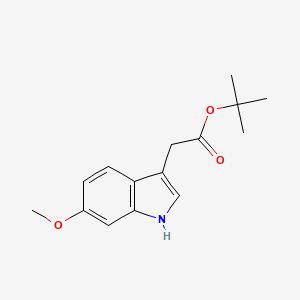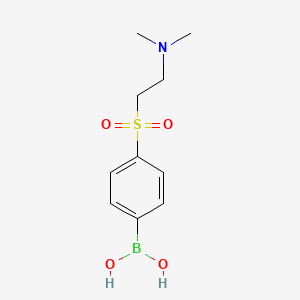
6-Chloroquinoline-4-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloroquinoline-4-sulfonyl chloride is a chemical compound with the molecular formula C9H5Cl2NO2S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its reactivity and is used in various chemical synthesis processes.
准备方法
Synthetic Routes and Reaction Conditions
6-Chloroquinoline-4-sulfonyl chloride can be synthesized through multiple synthetic routes. One common method involves the reaction of 4-quinolinethiol with chlorinating agents. The reaction typically uses hydrogen chloride and sodium hypochlorite in chloroform at low temperatures (0-5°C) for about 30 minutes . The mixture is then processed to separate and purify the desired product.
Industrial Production Methods
Industrial production of this compound often involves continuous flow protocols to ensure consistent quality and yield. These methods use reagents like 1,3-dichloro-5,5-dimethylhydantoin (DCH) for the chlorination process .
化学反应分析
Types of Reactions
6-Chloroquinoline-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methanethiolate and dry dimethylformamide (DMF) under argon atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various sulfonyl derivatives, while oxidation reactions can produce different oxidized forms of the compound.
科学研究应用
6-Chloroquinoline-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 6-Chloroquinoline-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly reactive, making it a useful intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with .
相似化合物的比较
Similar Compounds
- 4-Chloroquinoline-2-sulfonyl chloride
- 6-Bromoquinoline-4-sulfonyl chloride
- 6-Fluoroquinoline-4-sulfonyl chloride
Uniqueness
6-Chloroquinoline-4-sulfonyl chloride is unique due to its specific reactivity profile and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in terms of reaction conditions and the range of products that can be synthesized .
属性
分子式 |
C9H5Cl2NO2S |
|---|---|
分子量 |
262.11 g/mol |
IUPAC 名称 |
6-chloroquinoline-4-sulfonyl chloride |
InChI |
InChI=1S/C9H5Cl2NO2S/c10-6-1-2-8-7(5-6)9(3-4-12-8)15(11,13)14/h1-5H |
InChI 键 |
CHFWXWXHTLCAAR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC=CC(=C2C=C1Cl)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bromo-4,6-dichloropyrazolo[1,5-A]pyridine](/img/structure/B11857582.png)






![tert-Butyl 1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B11857630.png)


![tert-Butyl 8-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B11857651.png)

![4-Methyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B11857662.png)

